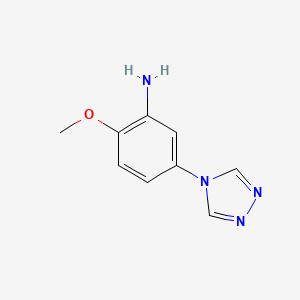

2-methoxy-5-(4H-1,2,4-triazol-4-yl)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methoxy-5-(1,2,4-triazol-4-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O/c1-14-9-3-2-7(4-8(9)10)13-5-11-12-6-13/h2-6H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAMCXBKFKTVIQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N2C=NN=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20587989 | |

| Record name | 2-Methoxy-5-(4H-1,2,4-triazol-4-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20587989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936074-56-5 | |

| Record name | 2-Methoxy-5-(4H-1,2,4-triazol-4-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20587989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-methoxy-5-(4H-1,2,4-triazol-4-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic route to 2-methoxy-5-(4H-1,2,4-triazol-4-yl)aniline, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a three-step process, commencing with the nitration of 2-methoxyaniline, followed by the formation of the 1,2,4-triazole ring, and culminating in the selective reduction of the nitro group. Detailed experimental protocols, quantitative data, and logical workflow diagrams are provided to facilitate its practical application in a laboratory setting.

Synthetic Strategy Overview

The synthesis of this compound can be efficiently achieved through a three-step sequence. The logical workflow for this synthesis is outlined below.

Caption: Synthetic workflow for this compound.

Experimental Protocols and Data

This section details the experimental procedures for each synthetic step, accompanied by tables summarizing the key quantitative data.

Step 1: Synthesis of 2-Methoxy-5-nitroaniline

The initial step involves the regioselective nitration of 2-methoxyaniline. The methoxy group directs the nitration primarily to the para position, yielding the desired 5-nitro isomer.

Experimental Protocol:

-

In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-methoxyaniline in a suitable solvent such as glacial acetic acid.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a nitrating agent, such as a mixture of nitric acid and sulfuric acid, dropwise to the cooled solution while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time to ensure complete reaction.

-

Pour the reaction mixture into ice-water to precipitate the product.

-

Collect the solid by filtration, wash with water until the filtrate is neutral, and dry under vacuum to obtain 2-methoxy-5-nitroaniline.

| Parameter | Value |

| Starting Material | 2-Methoxyaniline |

| Key Reagents | Nitric Acid, Sulfuric Acid, Acetic Acid |

| Reaction Time | 2-4 hours |

| Temperature | 0-10 °C |

| Product | 2-Methoxy-5-nitroaniline |

| Typical Yield | 75-85% |

| Purification | Recrystallization from ethanol |

Step 2: Synthesis of 4-(2-Methoxy-5-nitrophenyl)-4H-1,2,4-triazole

The formation of the 4H-1,2,4-triazole ring is achieved by reacting the amino group of 2-methoxy-5-nitroaniline with a reagent that provides the C2N2 fragment of the triazole ring. A common and effective method involves the use of N,N-dimethylformamide azine.

Experimental Protocol:

-

Combine 2-methoxy-5-nitroaniline and N,N-dimethylformamide azine in a suitable high-boiling solvent like dimethylformamide (DMF) or xylene.

-

Heat the mixture to reflux and maintain this temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield 4-(2-methoxy-5-nitrophenyl)-4H-1,2,4-triazole.

| Parameter | Value |

| Starting Material | 2-Methoxy-5-nitroaniline |

| Key Reagents | N,N-Dimethylformamide azine |

| Solvent | Dimethylformamide (DMF) or Xylene |

| Reaction Time | 6-12 hours |

| Temperature | Reflux |

| Product | 4-(2-Methoxy-5-nitrophenyl)-4H-1,2,4-triazole |

| Typical Yield | 60-75% |

| Purification | Recrystallization from ethanol/water or Column Chromatography |

Step 3: Synthesis of this compound

The final step is the selective reduction of the nitro group to an amine. Catalytic hydrogenation is a preferred method as it is generally clean and efficient, and conditions can be chosen to avoid reduction of the triazole ring.

Experimental Protocol:

-

Dissolve 4-(2-methoxy-5-nitrophenyl)-4H-1,2,4-triazole in a suitable solvent such as ethanol, methanol, or ethyl acetate.

-

Add a catalyst, typically 5-10% Palladium on carbon (Pd/C).

-

Place the reaction mixture in a hydrogenation apparatus and purge with hydrogen gas.

-

Stir the reaction under a hydrogen atmosphere (typically 1-3 atm) at room temperature until the starting material is consumed (monitored by TLC).

-

After the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

-

Purify the product by recrystallization or column chromatography to yield this compound.

| Parameter | Value |

| Starting Material | 4-(2-Methoxy-5-nitrophenyl)-4H-1,2,4-triazole |

| Key Reagents | Hydrogen gas, Palladium on carbon (Pd/C) |

| Solvent | Ethanol, Methanol, or Ethyl Acetate |

| Reaction Time | 4-8 hours |

| Temperature | Room Temperature |

| Product | This compound |

| Typical Yield | 85-95% |

| Purification | Recrystallization or Column Chromatography |

Signaling Pathways and Logical Relationships

The synthesis of this compound involves a series of chemical transformations where the product of one step serves as the reactant for the next. This sequential relationship is crucial for the overall success of the synthesis.

Caption: Intermediates and reagents in the synthesis pathway.

Conclusion

The synthetic route detailed in this guide offers a reliable and scalable method for the preparation of this compound. The procedures are based on well-established chemical transformations and utilize readily available starting materials and reagents. The provided data and diagrams are intended to support researchers in the successful synthesis and further application of this important heterocyclic compound in their drug discovery and development endeavors. It is recommended that all reactions be carried out by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.

In-Depth Technical Guide: Chemical Properties of 2-methoxy-5-(4H-1,2,4-triazol-4-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical and physical properties of the heterocyclic compound 2-methoxy-5-(4H-1,2,4-triazol-4-yl)aniline. Due to the limited availability of published experimental data for this specific molecule, this guide also includes predicted properties and general information on related compounds to offer a broader context for research and development.

Chemical Identity and Physical Properties

This compound, with the CAS Number 936074-56-5, is a substituted aniline derivative containing a 1,2,4-triazole moiety. Its chemical structure is characterized by a methoxy group and an amino group attached to a benzene ring, which is also substituted with a 4H-1,2,4-triazol-4-yl group.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 936074-56-5 | [1] |

| Molecular Formula | C₉H₁₀N₄O | [2] |

| Molecular Weight | 190.2 g/mol | [2] |

| Boiling Point | 407.2 °C at 760 mmHg | N/A |

| Flash Point | 200.1 °C | N/A |

| Density | 1.32 g/cm³ | N/A |

| Refractive Index | 1.648 | N/A |

| Melting Point | Not available | |

| Solubility | Not available | |

| pKa | Not available | |

| logP | Not available |

Synthesis and Characterization

Detailed, peer-reviewed experimental protocols for the synthesis of this compound are not extensively documented in publicly accessible scientific literature. However, the synthesis of structurally similar compounds, such as isomers and derivatives, has been described. For instance, patents CN117247360A and CN114989103B outline methods for preparing the related compound 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline, which is a key intermediate in the synthesis of the drug Deucravacitinib.[3][4] These synthetic routes often involve multi-step processes that may include substitution reactions, acylation, condensation, and cyclization to form the triazole ring, followed by reduction of a nitro group to the aniline.

A general synthetic approach for related anilino-triazoles might involve the following logical steps:

Caption: Generalized synthetic workflow for anilino-triazole compounds.

Characterization of the final product would typically involve standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the structure and purity.

Biological Activity and Potential Applications

While specific biological activity data for this compound is not available in the reviewed literature, the 1,2,4-triazole scaffold is a well-established pharmacophore in medicinal chemistry. Derivatives of 1,2,4-triazole are known to exhibit a wide range of pharmacological activities, including antifungal, antiviral, anticancer, and anti-inflammatory properties.[5][6]

The biological potential of aniline-substituted triazoles is an active area of research. For example, various studies have investigated the in vitro cytotoxicity of 2-(3-phenyl-1H-1,2,4-triazol-5-yl)aniline derivatives against different cancer cell lines, demonstrating the potential of this class of compounds as anticancer agents.[7] The specific substitutions on both the aniline and triazole rings play a crucial role in determining the biological activity and target selectivity.

Given the structural motifs present in this compound, it could be a candidate for investigation in various therapeutic areas. A logical workflow for the initial biological evaluation of this compound is proposed below.

Caption: Proposed workflow for the biological evaluation of the title compound.

Experimental Protocols for Related Compounds

Although a specific protocol for the target compound is unavailable, the following provides a general outline for the synthesis and characterization of a substituted triazole derivative, based on methodologies reported for analogous compounds.[5][8]

Synthesis of a Substituted 4H-1,2,4-triazole Derivative (General Protocol)

-

Reaction Setup: A mixture of the starting aniline derivative (1 equivalent), an appropriate triazole-forming reagent, and a suitable solvent is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Reaction Conditions: The reaction mixture is heated to reflux for a specified period, with the progress of the reaction monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.

-

Purification: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel using an appropriate eluent system.

-

Characterization: The structure of the purified compound is confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, MS).

Conclusion and Future Directions

This compound is a heterocyclic compound with potential for further investigation in drug discovery and materials science. While some of its basic physicochemical properties have been reported, there is a clear need for more in-depth experimental studies to fully characterize this molecule. Future research should focus on developing and publishing a detailed and reproducible synthetic protocol, as well as conducting comprehensive biological screenings to elucidate its pharmacological profile. Such studies would be invaluable for unlocking the potential of this and related compounds for therapeutic applications.

References

- 1. This compound | 936074-56-5 [chemicalbook.com]

- 2. 5-Methoxy-2-(triazol-1-yl)aniline | C9H10N4O | CID 84662582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN114989103B - A preparation method of 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline - Google Patents [patents.google.com]

- 4. CN117247360A - Preparation method of 2-methoxy-3- (1-methyl-1H-1, 2, 4-triazole-3-yl) aniline - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. preprints.org [preprints.org]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

In-Depth Technical Guide: Structure Elucidation of 2-methoxy-5-(4H-1,2,4-triazol-4-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structure elucidation of the novel compound 2-methoxy-5-(4H-1,2,4-triazol-4-yl)aniline. Due to the limited availability of direct experimental data for this specific molecule, this paper presents a detailed, predictive analysis based on established spectroscopic principles and data from structurally related compounds. The guide outlines hypothetical, yet plausible, spectroscopic data (NMR, IR, and MS), detailed experimental protocols for acquiring such data, and a logical workflow for its interpretation. Furthermore, a potential synthetic route is proposed. In the context of the known biological activities of similar 1,2,4-triazole derivatives, a representative signaling pathway is also illustrated. This document serves as a robust framework for researchers encountering this or structurally analogous compounds in their work.

Chemical Structure and Properties

The compound of interest is this compound, with the Chemical Abstracts Service (CAS) number 936074-56-5 . Its chemical structure consists of an aniline ring substituted with a methoxy group at the 2-position and a 4H-1,2,4-triazol-4-yl group at the 5-position.

Molecular Formula: C₉H₁₀N₄O

Molecular Weight: 190.20 g/mol

Predicted Chemical Structure:

Predicted Spectroscopic Data for Structure Elucidaion

The following tables summarize the predicted quantitative data from key spectroscopic techniques for the structural confirmation of this compound. These predictions are based on the analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 8.90 | s | 2H | H-3', H-5' (Triazole) |

| 7.25 | d, J=2.5 Hz | 1H | H-6 |

| 7.10 | dd, J=8.5, 2.5 Hz | 1H | H-4 |

| 6.90 | d, J=8.5 Hz | 1H | H-3 |

| 5.10 | s | 2H | -NH₂ |

| 3.85 | s | 3H | -OCH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| 147.5 | C-2 |

| 142.0 | C-3', C-5' |

| 138.0 | C-1 |

| 132.5 | C-5 |

| 118.0 | C-4 |

| 115.5 | C-6 |

| 112.0 | C-3 |

| 56.0 | -OCH₃ |

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Strong, Broad | N-H stretch (NH₂) |

| 3120 | Medium | C-H stretch (Aromatic & Triazole) |

| 1620 | Strong | N-H bend (NH₂) |

| 1510 | Strong | C=N stretch (Triazole) & C=C stretch (Aromatic) |

| 1240 | Strong | C-O stretch (Aryl ether) |

| 1030 | Medium | C-N stretch |

Table 4: Predicted Mass Spectrometry (MS) Data (ESI+)

| m/z | Predicted Assignment |

| 191.09 | [M+H]⁺ |

| 174.09 | [M+H - NH₃]⁺ |

| 163.07 | [M+H - N₂]⁺ |

| 148.05 | [M+H - N₂ - CH₃]⁺ |

Detailed Experimental Protocols

The following are detailed protocols for the acquisition of the spectroscopic data required for the structure elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A 500 MHz NMR spectrometer.

-

Sample Preparation: 5-10 mg of the synthesized compound is dissolved in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment (zg30).

-

Spectral Width: -2 to 12 ppm.

-

Number of Scans: 16.

-

Relaxation Delay: 2 seconds.

-

Temperature: 298 K.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled ¹³C experiment (zgpg30).

-

Spectral Width: 0 to 200 ppm.

-

Number of Scans: 1024.

-

Relaxation Delay: 2 seconds.

-

-

Data Processing: The resulting Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR processing software. Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.

-

Acquisition:

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 32.

-

-

Data Processing: A background spectrum of the clean ATR crystal is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

-

Sample Preparation: The compound is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. The solution is then diluted to approximately 1-10 µg/mL with the mobile phase.

-

Acquisition (Positive Ion Mode):

-

Mobile Phase: A mixture of acetonitrile and water (50:50) with 0.1% formic acid.

-

Flow Rate: 0.2 mL/min.

-

Ionization Mode: ESI positive.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

Scan Range: m/z 50 - 500.

-

-

Data Processing: The acquired mass spectrum is analyzed to identify the molecular ion peak ([M+H]⁺) and characteristic fragment ions.

Proposed Synthetic Pathway

A plausible synthetic route for this compound can be envisioned starting from 4-amino-3-methoxynitrobenzene.

Scheme 1: Proposed Synthesis of this compound

-

Reaction with N,N-Dimethylformamide dimethyl acetal (DMF-DMA): 4-amino-3-methoxynitrobenzene is reacted with DMF-DMA to form an intermediate amidine.

-

Cyclization with Hydrazine: The amidine intermediate is then cyclized with hydrazine hydrate to form the 4H-1,2,4-triazole ring.

-

Reduction of the Nitro Group: The nitro group is subsequently reduced to an amino group using a standard reducing agent, such as tin(II) chloride or catalytic hydrogenation, to yield the final product.

Visualizations

Logical Workflow for Structure Elucidation

The following diagram illustrates the logical workflow for the structure elucidation of this compound.

Spectroscopic and Synthetic Insights into a Key Pharmaceutical Intermediate: 2-methoxy-5-(4H-1,2,4-triazol-4-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2-methoxy-5-(4H-1,2,4-triazol-4-yl)aniline is a substituted aniline derivative containing a 1,2,4-triazole moiety. Such compounds are significant in medicinal chemistry due to the diverse biological activities associated with both the aniline and triazole scaffolds. The specific substitution pattern of this molecule suggests its potential as a key intermediate in the synthesis of complex pharmaceutical agents. An in-depth understanding of its spectroscopic characteristics is crucial for its identification, purity assessment, and quality control during drug development.

Spectroscopic Data: A Data Gap

An exhaustive search of scientific databases and chemical literature did not yield specific, publicly available experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) for this compound (CAS 936074-56-5). While the compound is listed in chemical catalogs, its detailed characterization data is not provided.[1]

For the benefit of researchers, spectroscopic data for a structurally related compound, 2-methoxy-5-methylaniline , is presented below as a reference for the aniline portion of the target molecule.

Reference Data: 2-methoxy-5-methylaniline

Table 1: Spectroscopic Data for 2-methoxy-5-methylaniline

| Parameter | Value |

| Molecular Formula | C₈H₁₁NO[2][3] |

| Molecular Weight | 137.18 g/mol [2][3] |

| ¹H NMR | Data not explicitly provided in search results. |

| ¹³C NMR | Data not explicitly provided in search results. |

| IR Spectrum | Available, but specific peak values are not listed.[3] |

| Mass Spectrum (MS) | Molecular Ion (M⁺): 137[2] |

Note: The available search results confirm the existence of spectra but do not provide detailed peak lists and assignments for 2-methoxy-5-methylaniline.[2][3][4]

Synthesis of a Related Isomer

While a direct synthetic protocol for this compound was not found, a patented method describes the synthesis of a related isomer, 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline .[5][6] This process highlights a potential strategy that could be adapted for the synthesis of the target compound. The synthesis is a multi-step process, a simplified overview of a key reduction step is provided below.

Example Synthetic Step: Reduction of a Nitro Intermediate

A common strategy for introducing an aniline functional group is the reduction of a corresponding nitro compound. The following workflow illustrates a general palladium-catalyzed hydrogenation, as described for a related molecule.[5]

References

- 1. This compound | 936074-56-5 [chemicalbook.com]

- 2. 2-Methoxy-5-methylaniline(120-71-8) 1H NMR [m.chemicalbook.com]

- 3. 2-Methoxy-5-methylaniline(120-71-8) IR Spectrum [chemicalbook.com]

- 4. mzCloud – 2 Methoxy 5 methylaniline [mzcloud.org]

- 5. 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline synthesis - chemicalbook [chemicalbook.com]

- 6. CN117247360A - Preparation method of 2-methoxy-3- (1-methyl-1H-1, 2, 4-triazole-3-yl) aniline - Google Patents [patents.google.com]

Potential Biological Activities of 2-methoxy-5-(4H-1,2,4-triazol-4-yl)aniline: A Technical Overview

Disclaimer: This document summarizes the potential biological activities of 2-methoxy-5-(4H-1,2,4-triazol-4-yl)aniline based on the reported activities of structurally related compounds. As of this writing, specific experimental data for this exact molecule is not available in the public domain. The information presented herein is intended for research and drug development professionals and should be interpreted as a predictive guide for potential therapeutic applications and research directions.

Introduction

The molecule this compound integrates two key pharmacophores: a substituted aniline and a 1,2,4-triazole ring. Both moieties are prevalent in a wide range of biologically active compounds, suggesting that their combination could yield novel therapeutic agents. The methoxy-substituted aniline core is a common feature in kinase inhibitors, particularly those targeting receptor tyrosine kinases (RTKs) involved in cancer progression. The 1,2,4-triazole ring is a well-established heterocyclic scaffold known for its diverse pharmacological properties, including antimicrobial, antifungal, and anticancer activities. This guide provides an in-depth analysis of the potential biological activities of this compound by examining the established activities of its structural analogs.

Potential Anticancer Activity

Derivatives of anilinoquinazolines and anilinoquinolines, which share the substituted aniline motif, have shown significant promise as anticancer agents.[1] These compounds often function by inhibiting receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are critical for tumor growth and angiogenesis.[1] The introduction of a 3-nitro-1,2,4-triazole group to 4-anilinoquinazoline derivatives has been explored to create hypoxia-selective EGFR and VEGFR-2 dual inhibitors, aiming to enhance anti-tumor activity in the low-oxygen environment of solid tumors while reducing toxicity in healthy tissues.[2]

Quantitative Data on Related Anilino-Based Compounds

The following table summarizes the in vitro cytotoxic and kinase inhibitory activities of various anilino-based compounds against different cancer cell lines and kinases.

| Compound ID | Target Cell Line/Kinase | IC50 (µM) | Reference Compound | IC50 (µM) | Source |

| 8a | A431 (Carcinoma) | 2.62 | Erlotinib | >100 | [1] |

| - | VEGFR-2 | - | Vandetanib | 5.14 | [1] |

| 1f | HeLa (Cervical) | >50 | Gefitinib | 17.12 | [1] |

| 1f | BGC823 (Gastric) | 3.21 | Gefitinib | 19.27 | [1] |

| 2i | HeLa (Cervical) | 7.15 | Gefitinib | 17.12 | [1] |

| 2i | BGC823 (Gastric) | 4.65 | Gefitinib | 19.27 | [1] |

| 10k | A549 (Lung) | 0.07 | Afatinib | 0.05 | [1] |

| 10k | PC-3 (Prostate) | 7.67 | Afatinib | 4.1 | [1] |

| 10k | MCF-7 (Breast) | 4.65 | Afatinib | 5.83 | [1] |

| 10k | HeLa (Cervical) | 4.83 | Afatinib | 6.81 | [1] |

| 4a | MDA-MB-231 (Breast) | 0.88 | - | - | [1] |

| 10a | EGFR | - | Vandetanib | - | [2] |

| 10a | VEGFR-2 | - | Vandetanib | - | [2] |

| 10g | EGFR | - | Vandetanib | - | [2] |

| 10g | VEGFR-2 | - | Vandetanib | - | [2] |

Potential Signaling Pathways

Based on the activity of related compounds, this compound could potentially inhibit key signaling pathways involved in cancer cell proliferation and survival. A plausible mechanism is the dual inhibition of EGFR and VEGFR-2 signaling cascades.

Potential Antimicrobial and Antifungal Activity

The 1,2,4-triazole moiety is a cornerstone of many successful antimicrobial and antifungal drugs.[3][4][5] For instance, fluconazole, itraconazole, and voriconazole are widely used antifungal agents built around a triazole core.[3][4] The diverse pharmacological activities of 1,2,4-triazoles also extend to antibacterial, antiviral, and antituberculosis properties.[3][5]

Quantitative Data on Related Triazole Compounds

The following table presents the minimum inhibitory concentration (MIC) of various triazole derivatives against different microbial strains.

| Compound ID | Microbial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) | Source |

| Triazole Derivative 1 | S. aureus | - | Amoxicillin | 8 | [6] |

| Triazole Derivative 2 | E. coli | - | Amoxicillin | 8 | [6] |

| Triazole Derivative 3 | C. albicans | - | Ketoconazole | - | [6] |

| Triazole Derivative 4 | A. niger | - | Ketoconazole | - | [6] |

Experimental Protocols

In Vitro Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method to assess cell viability and proliferation.[1]

Methodology:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound (and a vehicle control) for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT solution is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

-

Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

General Workflow for Synthesis and Biological Evaluation

The development of novel therapeutic agents typically follows a structured workflow from synthesis to biological characterization.

Conclusion

While direct experimental evidence for the biological activity of this compound is currently lacking, the analysis of structurally related compounds provides a strong rationale for its investigation as a potential therapeutic agent. The presence of the methoxy-substituted aniline core suggests a potential for anticancer activity through the inhibition of key oncogenic kinases like EGFR and VEGFR-2. Furthermore, the integral 1,2,4-triazole moiety points towards possible antimicrobial and antifungal properties. The data and protocols presented in this guide offer a foundational framework for initiating the synthesis, characterization, and biological evaluation of this promising compound. Further research is warranted to elucidate its specific biological profile and therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. preprints.org [preprints.org]

- 5. Biological features of new 1,2,4-triazole derivatives (a literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 6. researchgate.net [researchgate.net]

Potential Therapeutic Targets of 2-methoxy-5-(4H-1,2,4-triazol-4-yl)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the potential therapeutic targets of the novel compound 2-methoxy-5-(4H-1,2,4-triazol-4-yl)aniline. Based on structural similarities to known pharmaceutical intermediates, this document posits that the primary therapeutic target of this compound is Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family. TYK2 is a critical mediator in the signaling pathways of several pro-inflammatory cytokines, including Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type I Interferons (IFNs). Selective inhibition of TYK2 presents a promising therapeutic strategy for a range of autoimmune and inflammatory diseases. This guide provides a comprehensive overview of the TYK2 signaling pathway, the proposed mechanism of action for this compound as a TYK2 inhibitor, detailed experimental protocols for its characterization, and a framework for interpreting potential quantitative data.

Introduction: The Rationale for TYK2 as a Therapeutic Target

The compound this compound shares significant structural homology with 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline, a key intermediate in the synthesis of Deucravacitinib. Deucravacitinib is a first-in-class, orally administered, selective allosteric inhibitor of TYK2 approved for the treatment of moderate-to-severe plaque psoriasis. This structural relationship strongly suggests that this compound is being investigated for its potential to selectively inhibit TYK2.

TYK2 is an intracellular enzyme that plays a pivotal role in the signal transduction of cytokines implicated in various immune-mediated diseases.[1][2] By selectively targeting TYK2, it is possible to modulate downstream inflammatory cascades while avoiding the broader immunosuppressive effects associated with less selective JAK inhibitors.[3][4]

The TYK2 Signaling Pathway and Proposed Mechanism of Action

TYK2, in partnership with other JAK family members (primarily JAK1 or JAK2), associates with the intracellular domains of cytokine receptors. Upon cytokine binding (e.g., IL-12, IL-23, or Type I IFNs), the receptor-associated JAKs are brought into close proximity, leading to their auto- and trans-phosphorylation and subsequent activation. Activated TYK2 then phosphorylates the cytokine receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and regulation of target gene transcription, which drives inflammatory responses.[5][6]

Deucravacitinib functions as an allosteric inhibitor by binding to the regulatory pseudokinase (JH2) domain of TYK2, rather than the highly conserved active (JH1) domain.[3][7] This binding stabilizes an auto-inhibitory conformation of TYK2, preventing its activation. It is hypothesized that this compound acts via a similar allosteric mechanism.

Quantitative Data Summary

While specific quantitative data for this compound is not yet publicly available, this section provides a template for how such data would be presented. The tables below are populated with hypothetical values for illustrative purposes, based on typical data for selective TYK2 inhibitors.

Table 1: In Vitro Biochemical Assays

| Assay Type | Target | Parameter | Hypothetical Value |

| Binding Assay | TYK2 (JH2 Domain) | Ki | 0.5 nM |

| Kinase Activity Assay | TYK2 | IC50 | 1.2 nM |

| Kinase Activity Assay | JAK1 | IC50 | > 10,000 nM |

| Kinase Activity Assay | JAK2 | IC50 | > 10,000 nM |

| Kinase Activity Assay | JAK3 | IC50 | > 10,000 nM |

Table 2: Cellular Assays

| Assay Type | Cell Line | Stimulant | Endpoint | Parameter | Hypothetical Value |

| STAT Phosphorylation | Human T-cells | IL-12 | pSTAT4 | IC50 | 15 nM |

| STAT Phosphorylation | Human T-cells | IL-23 | pSTAT3 | IC50 | 20 nM |

| STAT Phosphorylation | PBMC | IFN-α | pSTAT1 | IC50 | 10 nM |

| Cytokine Release | Human Whole Blood | IL-12 | IFN-γ | IC50 | 30 nM |

Detailed Experimental Protocols

The following are detailed protocols for key experiments used to characterize selective TYK2 inhibitors.

Protocol 1: LanthaScreen™ Eu Kinase Binding Assay

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding affinity of the test compound to the TYK2 pseudokinase (JH2) domain.

-

Objective: To determine the binding affinity (Ki) of this compound for the TYK2 JH2 domain.

-

Materials:

-

Recombinant human TYK2 protein (with an epitope tag, e.g., GST or His).

-

Europium-labeled anti-tag antibody (e.g., anti-GST).

-

Alexa Fluor™ 647-labeled kinase tracer (an ATP-competitive ligand).

-

Test compound (this compound) serially diluted in DMSO.

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

-

384-well microplates.

-

TR-FRET compatible plate reader.

-

-

Procedure:

-

Prepare a solution of TYK2 protein and Europium-labeled antibody in assay buffer.

-

Prepare a solution of the Alexa Fluor™ tracer in assay buffer.

-

In a 384-well plate, add 2 µL of serially diluted test compound.

-

Add 4 µL of the TYK2/antibody solution to each well.

-

Add 4 µL of the tracer solution to each well.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

Read the plate on a TR-FRET reader, measuring emission at 615 nm and 665 nm with excitation at 340 nm.

-

Calculate the emission ratio (665 nm / 615 nm) and plot against the compound concentration to determine the IC50. The Ki can then be calculated using the Cheng-Prusoff equation.

-

Protocol 2: ADP-Glo™ Kinase Activity Assay

This is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against TYK2, JAK1, JAK2, and JAK3.

-

Materials:

-

Active recombinant kinase (TYK2, JAK1, JAK2, JAK3).

-

Kinase substrate (e.g., a generic tyrosine kinase peptide substrate).

-

ATP.

-

Test compound serially diluted in DMSO.

-

Kinase assay buffer.

-

ADP-Glo™ Kinase Assay Kit (Promega).

-

White, opaque 384-well microplates.

-

Luminometer.

-

-

Procedure:

-

Set up the kinase reaction in a 384-well plate by adding the test compound, kinase, and substrate in assay buffer.

-

Initiate the reaction by adding ATP.

-

Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

-

Measure luminescence using a plate reader.

-

Plot the luminescence signal against the compound concentration to calculate the IC50.

-

Protocol 3: Cellular Phospho-STAT Assay (Human Whole Blood)

This assay measures the inhibition of cytokine-induced STAT phosphorylation in a physiologically relevant matrix.

-

Objective: To determine the cellular potency (IC50) of this compound in inhibiting TYK2-mediated signaling pathways.

-

Materials:

-

Fresh human whole blood from healthy donors (heparinized).

-

Test compound serially diluted in DMSO.

-

Cytokine stimulants (e.g., IL-12, IFN-α).

-

Fixation and permeabilization buffers (e.g., BD Phosflow™ Lyse/Fix Buffer and Perm Buffer III).

-

Fluorochrome-conjugated anti-phospho-STAT antibodies (e.g., anti-pSTAT4, anti-pSTAT1).

-

Flow cytometer.

-

-

Procedure:

-

Pre-incubate whole blood with serial dilutions of the test compound for 1 hour at 37°C.

-

Stimulate the blood with a pre-determined concentration of cytokine (e.g., IL-12 for pSTAT4) for 15-30 minutes at 37°C.

-

Immediately fix the cells by adding Lyse/Fix Buffer. Incubate for 10 minutes at 37°C.

-

Permeabilize the cells by adding ice-cold Perm Buffer III and incubating on ice for 30 minutes.

-

Wash the cells with stain buffer (e.g., PBS with 2% FBS).

-

Stain the cells with the anti-phospho-STAT antibody for 60 minutes at room temperature, protected from light.

-

Wash the cells and resuspend in stain buffer.

-

Acquire data on a flow cytometer, gating on the lymphocyte population.

-

Determine the median fluorescence intensity (MFI) of the phospho-STAT signal and plot against compound concentration to calculate the IC50.

-

Conclusion

Based on strong structural evidence, this compound is a promising candidate for a selective TYK2 inhibitor. By allosterically targeting the pseudokinase domain of TYK2, this compound has the potential to modulate the pro-inflammatory signaling of key cytokines involved in a variety of autoimmune and inflammatory disorders. The experimental protocols outlined in this guide provide a robust framework for the comprehensive in vitro and cellular characterization of this and other novel TYK2 inhibitors. The successful development of such compounds could offer a valuable therapeutic option for patients with immune-mediated diseases.

References

- 1. WO2015131080A1 - Tyk2 inhibitors and uses thereof - Google Patents [patents.google.com]

- 2. Targeting TYK2 for Fighting Diseases: Recent Advance of TYK2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of selective TYK2 inhibitors: Design, synthesis, in vitro and in silico studies of promising hits with triazolopyrimidinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biogen patents new TYK2 inhibitors | BioWorld [bioworld.com]

- 7. researchgate.net [researchgate.net]

In-Depth Technical Guide: Research on the 2-Anilino-Triazole Core

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chemical scaffold exemplified by CAS number 936074-56-5, 2-Methoxy-5-(4H-1,2,4-triazol-4-yl)aniline, represents a core structure of significant interest in contemporary drug discovery and development. While public domain research specifically detailing this exact molecule is limited, its structural motifs are integral to a class of compounds with broad biological activities. Notably, a closely related analogue, 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline, serves as a key intermediate in the synthesis of Deucravacitinib, a selective Tyrosine Kinase 2 (TYK2) inhibitor.[1][2][3][4] This guide will, therefore, focus on the research context of this analogous compound to provide a comprehensive technical overview of the core's potential applications, synthesis, and biological significance.

The 1,2,4-triazole moiety is a well-established pharmacophore known to impart a range of biological effects, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[5] The linkage of this heterocycle to a substituted aniline ring creates a versatile scaffold for targeting various biological macromolecules, particularly protein kinases.

Core Compound Profile

| CAS Number | 936074-56-5 |

| Chemical Name | This compound |

| Molecular Formula | C₉H₁₀N₄O |

| Molecular Weight | 190.21 g/mol |

| Structure | |

| Analogous Intermediate | 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline |

| Therapeutic Class (Analogues) | Tyrosine Kinase 2 (TYK2) Inhibitors |

Synthesis and Experimental Protocols

General Synthesis of the 2-Anilino-Triazole Core

A plausible synthetic route to the 2-anilino-triazole core involves the construction of the triazole ring followed by its coupling to the aniline moiety. A representative, though not specific, protocol is outlined below.

Experimental Protocol: Synthesis of a 2-Anilino-Triazole Analogue

-

Step 1: Formation of an Amidrazone. A substituted benzoic acid is reacted with thionyl chloride to form the corresponding acyl chloride. The acyl chloride is then treated with hydrazine hydrate in a suitable solvent like dichloromethane at 0°C to yield the acyl hydrazide. Subsequent reaction with phosphorus oxychloride and a primary amine affords the corresponding N-substituted amidrazone.

-

Step 2: Triazole Ring Formation. The amidrazone is cyclized to form the 1,2,4-triazole ring. This can be achieved by heating the amidrazone with an orthoformate, such as triethyl orthoformate, in the presence of an acid catalyst.

-

Step 3: Coupling to the Aniline Moiety. The substituted triazole is then coupled to a suitably functionalized aniline derivative. This can be accomplished through various cross-coupling reactions, such as the Buchwald-Hartwig amination, using a palladium catalyst and a suitable ligand.

-

Step 4: Final Modification and Purification. Further chemical modifications may be performed on the coupled product to arrive at the target molecule. The final compound is purified using column chromatography on silica gel.

Biological Activity and Mechanism of Action

The primary therapeutic relevance of the 2-anilino-triazole core, as suggested by its analogue's role in Deucravacitinib, lies in the inhibition of Tyrosine Kinase 2 (TYK2). TYK2 is a non-receptor tyrosine kinase belonging to the Janus kinase (JAK) family. It plays a crucial role in the signaling pathways of several cytokines, including IL-12, IL-23, and Type I interferons, which are implicated in the pathogenesis of various autoimmune and inflammatory diseases.[1][6][7]

TYK2 Signaling Pathway and Inhibition

Deucravacitinib, and by extension, compounds containing the 2-anilino-triazole core, act as allosteric inhibitors of TYK2.[1][7] They bind to the regulatory pseudokinase (JH2) domain of TYK2, rather than the highly conserved active (JH1) domain.[6][7][8] This allosteric inhibition locks the kinase in an inactive conformation, preventing its activation and downstream signaling. This selectivity for the JH2 domain of TYK2 over other JAK family members is a key feature, potentially leading to a more favorable safety profile compared to non-selective JAK inhibitors.[1]

The inhibition of TYK2 blocks the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. This, in turn, prevents the translocation of STATs to the nucleus and the subsequent transcription of pro-inflammatory genes.

Quantitative Data

While specific quantitative data for CAS 936074-56-5 is not available, the following table presents data for the approved TYK2 inhibitor, Deucravacitinib, which contains a similar core structure. This data is provided for context and to illustrate the potential potency of this class of compounds.

| Compound | Target | Assay Type | IC₅₀ (nM) | Reference |

| Deucravacitinib | TYK2 (JH2 Domain) | Binding Affinity | 1.0 | [9] |

| Deucravacitinib | IL-23 stimulated STAT3 phosphorylation | Cellular Assay | 3.2 | [8] |

| Deucravacitinib | IFNα stimulated STAT3 phosphorylation | Cellular Assay | 5.4 | [8] |

Conclusion

The 2-anilino-triazole scaffold, represented by CAS number 936074-56-5, is a promising core structure for the development of targeted therapies. The demonstrated success of the closely related compound, Deucravacitinib, as a selective allosteric inhibitor of TYK2 highlights the potential of this chemical class in treating autoimmune and inflammatory diseases. Future research focused on the synthesis and biological evaluation of a broader range of analogues based on this core could lead to the discovery of novel therapeutics with improved efficacy and safety profiles. The detailed synthetic protocols and understanding of the mechanism of action provided in this guide offer a solid foundation for researchers and drug development professionals to explore the full potential of this important chemical scaffold.

References

- 1. Deucravacitinib | C20H22N8O3 | CID 134821691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN117247360A - Preparation method of 2-methoxy-3- (1-methyl-1H-1, 2, 4-triazole-3-yl) aniline - Google Patents [patents.google.com]

- 3. A Novel Synthetic Method of the Intermediate of Deucravacitinib [cjph.com.cn]

- 4. Deucravacitinib - Wikipedia [en.wikipedia.org]

- 5. Biological features of new 1,2,4-triazole derivatives (a literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 6. Targeting TYK2 for Fighting Diseases: Recent Advance of TYK2 Inhibitors - Du - Current Medicinal Chemistry [edgccjournal.org]

- 7. Targeting TYK2 for Fighting Diseases: Recent Advance of TYK2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel TYK2 Inhibitors with an N-(Methyl-d3)pyridazine-3-carboxamide Skeleton for the Treatment of Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. newdrugapprovals.org [newdrugapprovals.org]

A Technical Guide on the Prospective In Vitro Evaluation of 2-methoxy-5-(4H-1,2,4-triazol-4-yl)aniline

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of late 2025, publicly accessible literature does not contain specific preliminary in vitro studies, quantitative biological data, or established signaling pathways for the compound 2-methoxy-5-(4H-1,2,4-triazol-4-yl)aniline. This guide, therefore, provides a framework for the initial biological evaluation of this molecule based on methodologies commonly applied to analogous compounds containing 1,2,4-triazole and aniline moieties.

Introduction

The compound this compound integrates two key pharmacophores: a methoxy-substituted aniline ring and a 1,2,4-triazole ring. The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, antifungal, antiviral, and anticonvulsant properties.[1][2] Similarly, substituted anilines are prevalent in a multitude of clinically approved drugs. The unique combination of these structural features in this compound makes it a candidate of interest for biological screening.

This document outlines a prospective approach for the preliminary in vitro characterization of this compound, focusing on a foundational cytotoxicity assessment.

Conceptual Framework for Preliminary In Vitro Screening

The initial evaluation of a novel chemical entity such as this compound typically follows a structured workflow. This process begins with the synthesis and purification of the compound, followed by a series of in vitro assays to determine its biological activity and preliminary safety profile. A generalized workflow is depicted below.

Caption: Conceptual workflow for the initial in vitro evaluation of a novel compound.

Experimental Protocols: Cytotoxicity Assessment

A primary step in evaluating a new compound with potential anticancer activity is to assess its cytotoxicity against various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[3]

Protocol: MTT Cytotoxicity Assay

1. Cell Culture and Seeding:

-

Human cancer cell lines (e.g., HeLa for cervical cancer, A549 for lung cancer, MCF-7 for breast cancer) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Cells are seeded into 96-well plates at a density of approximately 5,000 to 10,000 cells per well and allowed to adhere overnight.[3]

2. Compound Treatment:

-

A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO).

-

Serial dilutions of the compound are made in the culture medium to achieve a range of final concentrations for testing.

-

The culture medium from the wells is replaced with the medium containing the various concentrations of the test compound. A vehicle control group (medium with the same concentration of DMSO) and a negative control group (untreated cells) are included.[3]

3. Incubation:

-

The plates are incubated for a standard period, typically 48 to 72 hours, at 37°C in a 5% CO2 incubator.[3]

4. MTT Addition and Formazan Solubilization:

-

Following incubation, 10-20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.

-

The plates are incubated for an additional 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

-

The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently agitated to ensure complete dissolution.[3]

5. Data Acquisition and Analysis:

-

The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

-

The percentage of cell viability is calculated relative to the untreated control cells.

-

The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.

Data Presentation

While no specific quantitative data is available for this compound, the results from the aforementioned MTT assay would be summarized in a table for clear comparison of its cytotoxic effects across different cell lines. An example of how such data would be presented is shown below.

Table 1: Hypothetical In Vitro Cytotoxicity Data (IC50 in µM)

| Compound | HeLa (Cervical Cancer) | A549 (Lung Cancer) | MCF-7 (Breast Cancer) | Normal Fibroblasts |

| This compound | TBD | TBD | TBD | TBD |

| Doxorubicin (Positive Control) | Value | Value | Value | Value |

TBD: To be determined through experimental studies.

Prospective Signaling Pathway Analysis

Should preliminary studies indicate significant cytotoxic activity, further investigation into the compound's mechanism of action would be warranted. Based on the activities of analogous 4-anilino-quinoline and 2-anilino-quinazoline derivatives, potential mechanisms could involve the inhibition of protein kinases.[4][5] For instance, many anticancer agents containing the anilino-quinazoline scaffold are known to target the ATP-binding site of receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR).

A logical next step would be to perform kinase inhibition assays and cellular assays to probe effects on specific signaling pathways. A potential, though purely hypothetical, signaling pathway that could be investigated is depicted below.

Caption: Hypothetical signaling pathway potentially modulated by the test compound.

Conclusion

While this compound remains an uncharacterized molecule in the public domain, its chemical structure suggests potential for biological activity. The experimental protocols and conceptual frameworks presented in this guide provide a clear and structured path for its initial in vitro evaluation. The primary steps should involve cytotoxicity screening against a panel of cancer cell lines, followed by more in-depth mechanistic studies if promising activity is identified. Such a systematic approach is fundamental in the early stages of drug discovery and development.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and anticonvulsant activity evaluation of 8-alkoxy-5-(4H-1,2,4-triazol-4-yl)quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis and cytotoxic evaluation of certain 4-anilino-2-phenylquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for the Analytical Characterization of 2-methoxy-5-(4H-1,2,4-triazol-4-yl)aniline

Introduction

These application notes provide a comprehensive overview of the analytical methodologies for the characterization and quantification of 2-methoxy-5-(4H-1,2,4-triazol-4-yl)aniline. The protocols are designed for researchers, scientists, and drug development professionals involved in the synthesis, quality control, and analysis of this and structurally related compounds. The methods detailed below are based on established analytical techniques for aromatic amines and triazole derivatives, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

Physicochemical Properties

A summary of the basic physicochemical properties for this compound is presented below.

| Property | Value | Source |

| CAS Number | 936074-56-5 | [1] |

| Molecular Formula | C₉H₁₀N₄O | [2] |

| Molecular Weight | 190.20 g/mol | [2] |

| IUPAC Name | 5-methoxy-2-(4H-1,2,4-triazol-4-yl)aniline | N/A |

| Appearance | Solid (predicted) | N/A |

General Analytical Workflow

The comprehensive analysis of a newly synthesized compound such as this compound follows a structured workflow. This process ensures the compound's identity, purity, and structure are unequivocally confirmed before its use in further research or development stages.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Application Note: Reverse-phase HPLC (RP-HPLC) with UV detection is a robust and widely used method for determining the purity of aromatic amines and related pharmaceutical compounds.[3][4][5][6] This method separates the target analyte from synthesis-related impurities and degradation products based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase. The protocol below is a general starting point that can be optimized for this compound.

Quantitative Data Summary (Hypothetical) The following table illustrates how data for the main compound and potential impurities would be presented.

| Compound ID | Retention Time (min) | Area (%) |

| Analyte | 5.8 | 99.5 |

| Impurity A | 3.2 | 0.2 |

| Impurity B | 7.1 | 0.3 |

Experimental Protocol:

-

Instrumentation:

-

HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis or Diode Array Detector (DAD).

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution:

-

0-2 min: 10% B

-

2-15 min: 10% to 90% B

-

15-18 min: 90% B

-

18-20 min: 10% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm (or optimized based on UV scan).

-

Injection Volume: 10 µL.

-

-

Sample Preparation:

-

Prepare a stock solution of the sample at 1 mg/mL in a diluent (e.g., 50:50 Acetonitrile:Water).

-

Sonicate for 5 minutes to ensure complete dissolution.

-

Dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the diluent.

-

Filter the final solution through a 0.45 µm syringe filter before injection.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification and Trace Analysis

Application Note: LC-MS/MS provides exceptional sensitivity and selectivity for the identification and quantification of organic molecules.[7][8][9][10] This technique is ideal for confirming the molecular weight of this compound and for detecting any trace-level impurities that may not be visible by UV detection. The method is particularly useful for analyzing complex matrices.[7][9]

Quantitative Data Summary

| Parameter | Value |

| Precursor Ion [M+H]⁺ (m/z) | 191.09 |

| Major Product Ions (m/z) | To be determined experimentally |

| Linear Range (ng/mL) | 2.5 - 750 (Typical for similar compounds)[10] |

| Limit of Detection (LOD) | To be determined experimentally |

Experimental Protocol:

-

Instrumentation:

-

HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

-

LC Conditions:

-

Utilize the same column and mobile phase conditions as the HPLC-UV method for consistency, though faster gradients are possible with UHPLC systems.

-

-

MS/MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Mode: Full scan for initial identification, followed by Multiple Reaction Monitoring (MRM) for quantification.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Desolvation Gas (N₂) Flow: 600 L/hr.

-

Desolvation Temperature: 350 °C.

-

MRM Transitions:

-

The precursor ion will be the protonated molecule [M+H]⁺ (m/z = 191.1).

-

Product ions must be determined by infusing a standard solution and performing a product ion scan. Collision energy should be optimized for each transition.

-

-

-

Sample Preparation:

-

Follow the same procedure as for HPLC analysis, but dilute to a lower concentration range (e.g., 1-1000 ng/mL) suitable for MS detection.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Application Note: NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for complete structural assignment. Data for related aniline and triazole derivatives can be used to predict spectral features.[11][12][13][14][15][16]

Quantitative Data Summary (Predicted Chemical Shifts)

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| ¹H NMR | |||

| Aromatic-H | 6.5 - 8.0 | m | Protons on the aniline ring. |

| Triazole-H | 8.0 - 9.0 | s | Protons on the triazole ring. |

| NH₂-H | 3.5 - 5.0 | br s | Amine protons, exchangeable with D₂O. |

| OCH₃-H | 3.8 - 4.0 | s | Methoxy group protons. |

| ¹³C NMR | |||

| Aromatic-C | 100 - 150 | ||

| Triazole-C | 140 - 160 | ||

| OCH₃-C | 55 - 60 |

Experimental Protocol:

-

Instrumentation:

-

NMR spectrometer operating at a frequency of 400 MHz or higher.

-

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the sample.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often suitable for triazole derivatives.[15]

-

Transfer the solution to a 5 mm NMR tube.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR.

-

2D NMR (Optional): If structural assignment is complex, run 2D experiments such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C correlation), and HMBC (long-range ¹H-¹³C correlation) to confirm connectivity.

-

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Application Note: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[17][18][19][20][21] The infrared spectrum provides a unique "fingerprint" of the compound, which is useful for confirming its identity and the presence of key structural motifs like N-H (amine), C=N (triazole), and C-O (ether) bonds.

Quantitative Data Summary (Characteristic Absorption Bands)

| Functional Group | Characteristic Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amine) | 3300 - 3500 | Medium, Doublet |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic, -OCH₃) | 2850 - 3000 | Medium |

| C=N Stretch (Triazole Ring) | 1600 - 1680 | Medium to Strong |

| C=C Stretch (Aromatic Ring) | 1450 - 1600 | Medium |

| C-O Stretch (Ether) | 1200 - 1275 (asymmetric) | Strong |

| 1000 - 1075 (symmetric) | Strong | |

| C-N Stretch (Amine) | 1250 - 1350 | Medium |

Experimental Protocol:

-

Instrumentation:

-

FTIR spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory for solid samples.

-

-

Sample Preparation:

-

ATR (Preferred): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact by applying pressure with the built-in clamp.

-

KBr Pellet: Alternatively, mix ~1 mg of the sample with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal or a pure KBr pellet.

-

Collect the sample spectrum.

-

The typical scanning range is 4000 to 400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

The final spectrum should be presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

References

- 1. This compound | 936074-56-5 [chemicalbook.com]

- 2. 5-Methoxy-2-(triazol-1-yl)aniline | C9H10N4O | CID 84662582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Analysis of aromatic amines in water samples by liquid-liquid-liquid microextraction with hollow fibers and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column | SIELC Technologies [sielc.com]

- 6. mdpi.com [mdpi.com]

- 7. sciex.com [sciex.com]

- 8. academic.oup.com [academic.oup.com]

- 9. tandfonline.com [tandfonline.com]

- 10. LC-MS/MS Assay for Simultaneous Quantification of Dual-Targeting 1,5-Diaryl-1,2,4-Triazole Sulfonamides (WA11-13) in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. spectrabase.com [spectrabase.com]

- 13. pubs.rsc.org [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}-1-phenyl-1-ethanol [mdpi.com]

- 16. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ijrpc.com [ijrpc.com]

- 19. researchgate.net [researchgate.net]

- 20. journalofbabylon.com [journalofbabylon.com]

- 21. spectrabase.com [spectrabase.com]

Application Notes and Protocols for the HPLC Purification of 2-methoxy-5-(4H-1,2,4-triazol-4-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and a comprehensive protocol for the purification of 2-methoxy-5-(4H-1,2,4-triazol-4-yl)aniline using High-Performance Liquid Chromatography (HPLC). The methodologies outlined are based on established principles for the separation of aromatic amines and triazole-containing compounds, ensuring a robust starting point for method development and optimization.

Introduction

This compound is a heterocyclic aromatic amine of interest in pharmaceutical research and development. The purity of such compounds is critical for their use in subsequent synthetic steps and for accurate biological evaluation. HPLC is a powerful technique for the purification of such molecules, offering high resolution and selectivity. This application note describes a reversed-phase HPLC (RP-HPLC) method for the purification of the title compound.

Principle of the Method: Reversed-phase HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (typically C18) is used in conjunction with a polar mobile phase. Less polar compounds interact more strongly with the stationary phase and thus have a longer retention time, while more polar compounds elute earlier. By using a gradient elution, the mobile phase composition is varied over time, allowing for the efficient separation of compounds with a range of polarities.

Data Presentation

The following tables summarize the key parameters for the proposed HPLC purification method for this compound.

Table 1: HPLC Instrumentation and Consumables

| Parameter | Specification |

| HPLC System | Preparative or Semi-Preparative HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector. |

| Column | C18 Reversed-Phase Column (e.g., 250 x 10 mm, 5 µm particle size) |

| Vials | Appropriate volume autosampler vials with septa |

| Syringe Filters | 0.45 µm PTFE or Nylon |

| Solvents | HPLC grade Acetonitrile, HPLC grade Water, Formic Acid (LC-MS grade) |

| Sample Diluent | 50:50 (v/v) Acetonitrile:Water |

Table 2: Optimized HPLC Method Parameters (Hypothetical)

| Parameter | Value |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient Program | Time (min) |

| 0.0 | |

| 20.0 | |

| 25.0 | |

| 25.1 | |

| 30.0 | |

| Flow Rate | 4.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 500 µL (dependent on sample concentration and column loading capacity) |

Experimental Protocols

This section provides a detailed step-by-step protocol for the HPLC purification of this compound.

Mobile Phase Preparation

-

Mobile Phase A (0.1% Formic Acid in Water): To 999 mL of HPLC grade water, add 1 mL of formic acid. Mix thoroughly and degas for at least 15 minutes using sonication or vacuum filtration.

-

Mobile Phase B (0.1% Formic Acid in Acetonitrile): To 999 mL of HPLC grade acetonitrile, add 1 mL of formic acid. Mix thoroughly and degas for at least 15 minutes.

Sample Preparation

-

Accurately weigh the crude this compound.

-

Dissolve the sample in the sample diluent (50:50 Acetonitrile:Water) to a suitable concentration (e.g., 5-10 mg/mL). The optimal concentration may need to be determined empirically based on the loading capacity of the selected column.

-

Vortex the solution until the sample is completely dissolved.

-

Filter the sample solution through a 0.45 µm syringe filter into an appropriate autosampler vial to remove any particulate matter.

HPLC System Setup and Operation

-

System Priming: Prime all solvent lines with their respective mobile phases to remove any air bubbles and ensure a stable baseline.

-

Column Installation and Equilibration: Install the C18 preparative/semi-preparative column into the column oven.

-

Equilibrate the column with the initial mobile phase composition (90% Mobile Phase A, 10% Mobile Phase B) at the specified flow rate (4.0 mL/min) for at least 30 minutes, or until a stable baseline is observed on the detector.

-

Sequence Setup: Create a sequence in the HPLC software with the parameters outlined in Table 2. It is recommended to include a blank injection (sample diluent) before the sample injections to ensure the system is clean and to identify any potential carryover.

-

Sample Injection: Place the sample vial in the autosampler and initiate the purification run.

-

Fraction Collection: Monitor the chromatogram in real-time. Collect the eluent corresponding to the peak of interest into appropriately labeled collection tubes or vessels. The collection window should be set based on the retention time of the target compound, which should be determined from an initial analytical scale injection if possible.

Post-Purification Processing

-

Purity Analysis: Analyze an aliquot of the collected fraction(s) using an analytical HPLC method to confirm the purity of the isolated compound.

-

Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator or a lyophilizer to obtain the purified solid this compound.

-

Drying: Dry the purified compound under high vacuum to remove any residual solvent.

Mandatory Visualization

The following diagrams illustrate the key workflows and logical relationships in the HPLC purification process.

Caption: Experimental workflow for the HPLC purification of this compound.

Caption: Logical relationship for developing the HPLC purification method.

Application Notes and Protocols for the Analysis of 2-methoxy-5-(4H-1,2,4-triazol-4-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the structural elucidation of 2-methoxy-5-(4H-1,2,4-triazol-4-yl)aniline using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). While specific experimental data for this compound is not widely published, this document presents predicted spectral data based on analogous structures and established principles, alongside comprehensive protocols for its analysis.

Predicted Analytical Data

The following tables summarize the predicted NMR and mass spectrometry data for this compound. These predictions are based on the analysis of similar substituted anilines and triazole-containing compounds.[1][2][3]

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| Triazole-H | 8.5 - 9.0 | Singlet (s) | - | 2H |

| Aniline-H6 | 7.2 - 7.4 | Doublet (d) | ~2.5 | 1H |

| Aniline-H4 | 7.0 - 7.2 | Doublet of doublets (dd) | ~8.5, 2.5 | 1H |

| Aniline-H3 | 6.8 - 7.0 | Doublet (d) | ~8.5 | 1H |

| Aniline-NH₂ | 5.0 - 5.5 | Broad Singlet (br s) | - | 2H |

| Methoxy-H | 3.8 - 4.0 | Singlet (s) | - | 3H |

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Triazole-C | 140 - 145 |

| Aniline-C2 (C-OCH₃) | 148 - 152 |

| Aniline-C1 (C-NH₂) | 140 - 145 |

| Aniline-C5 (C-Triazole) | 130 - 135 |

| Aniline-C3 | 115 - 120 |

| Aniline-C4 | 118 - 123 |

| Aniline-C6 | 110 - 115 |

| Methoxy-C | 55 - 60 |

Table 3: Predicted Mass Spectrometry Data for this compound

| Analysis Type | Predicted m/z | Interpretation |

| High-Resolution MS (HRMS) | [M+H]⁺ Exact Mass: C₉H₁₁N₄O⁺ | Molecular ion peak (protonated) |

| Low-Resolution MS (LRMS) | [M+H]⁺ ~191.09 | Molecular ion peak (protonated) |

| Major Fragments | Predicted fragments may arise from the loss of the methoxy group, cleavage of the triazole ring, or loss of the amino group. | Structural fragments |

Experimental Protocols

Detailed methodologies for the key analytical experiments are provided below.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural confirmation of this compound.

Instrumentation:

Materials:

-

This compound sample (5-10 mg)

-

Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

-

NMR tubes (5 mm)

-

Pipettes and vials

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6-0.7 mL of deuterated solvent in a clean vial. Ensure complete dissolution, using gentle vortexing if necessary.

-

Transfer to NMR Tube: Transfer the solution to a clean, dry NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer's probe. Tune and shim the instrument to achieve optimal magnetic field homogeneity.[3]

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-